molecular formula C10H15N3O2 B14376404 6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 88628-92-6

6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14376404
CAS No.: 88628-92-6
M. Wt: 209.24 g/mol
InChI Key: LQDDVPILSKKMHX-UHFFFAOYSA-N
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Description

6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a but-2-en-1-ylamino group attached to a dimethylpyrimidine-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 1,3-dimethyluracil with but-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the reaction. The mixture is heated under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.

    Medicine: Explored for its antiviral and anticancer properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
  • 6-(2-Amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one
  • 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]

Uniqueness

6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the but-2-en-1-ylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

CAS No.

88628-92-6

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

6-(but-2-enylamino)-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O2/c1-4-5-6-11-8-7-9(14)13(3)10(15)12(8)2/h4-5,7,11H,6H2,1-3H3

InChI Key

LQDDVPILSKKMHX-UHFFFAOYSA-N

Canonical SMILES

CC=CCNC1=CC(=O)N(C(=O)N1C)C

Origin of Product

United States

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